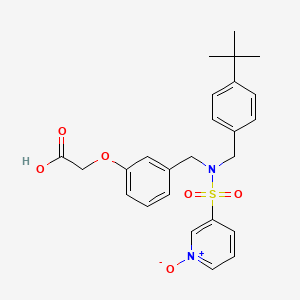

Pyridine-N-oxide evatanepag

Description

Structure

3D Structure

Properties

CAS No. |

574759-33-4 |

|---|---|

Molecular Formula |

C25H28N2O6S |

Molecular Weight |

484.6 g/mol |

IUPAC Name |

2-[3-[[(4-tert-butylphenyl)methyl-(1-oxidopyridin-1-ium-3-yl)sulfonylamino]methyl]phenoxy]acetic acid |

InChI |

InChI=1S/C25H28N2O6S/c1-25(2,3)21-11-9-19(10-12-21)15-27(34(31,32)23-8-5-13-26(30)17-23)16-20-6-4-7-22(14-20)33-18-24(28)29/h4-14,17H,15-16,18H2,1-3H3,(H,28,29) |

InChI Key |

CDSQRBFQTYKJBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=C[N+](=CC=C3)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine N Oxide Evatanepag and Analogous Pyridine N Oxides

Oxidation Pathways for Pyridine (B92270) N-oxide Formation

The conversion of a pyridine to its corresponding N-oxide is typically achieved through oxidation. The choice of oxidant and reaction conditions is crucial for achieving high yields and chemoselectivity, particularly in complex molecules.

Peroxy Acid Mediated N-Oxidation Reactions

Peroxy acids are among the most common and effective reagents for the N-oxidation of pyridines. The reaction proceeds via the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid.

Commonly used peroxy acids include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. These reagents are often employed in chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) at or below room temperature. The reaction is generally clean and efficient for a wide range of pyridine derivatives. For instance, the N-oxidation of various pyridines with m-CPBA in the presence of hydrogen fluoride (B91410) in DMF/MeOH has been reported to give excellent yields.

| Oxidant | Substrate | Conditions | Yield (%) |

| m-CPBA | 3,5-Lutidine | - | High |

| m-CPBA | Nicotinic acid | - | High |

| Peracetic Acid | Pyridine | 85°C | 78-83 |

This table presents examples of peroxy acid-mediated N-oxidation reactions with corresponding yields.

Hydrogen Peroxide-Based Oxidation Systems

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the formation of water as the only byproduct. However, its direct reaction with pyridines is often slow and requires activation, typically with an acid or a metal catalyst.

A common system involves the use of hydrogen peroxide in acetic acid, which forms peracetic acid in situ. This method is effective but may require elevated temperatures. Another approach utilizes urea-hydrogen peroxide (UHP), a stable solid source of H₂O₂, which can be used in conjunction with acid anhydrides. The oxidation of 3- and 4-substituted pyridines with 30% aqueous H₂O₂ in the presence of catalytic methyltrioxorhenium (MTO) has been shown to produce high yields of the corresponding N-oxides. arkat-usa.org

| Oxidant System | Catalyst/Activator | Substrate Scope | Key Features |

| H₂O₂ / Acetic Acid | None (in situ peracid) | Simple Pyridines | Requires heating |

| H₂O₂ | Methyltrioxorhenium (MTO) | Substituted Pyridines | Catalytic, high yields |

| Urea-Hydrogen Peroxide | Acid Anhydride (B1165640) | Various Pyridines | Solid, stable H₂O₂ source |

This table summarizes various hydrogen peroxide-based oxidation systems for pyridine N-oxide formation.

Catalyst-Assisted N-Oxidation Strategies

Catalytic methods for pyridine N-oxidation offer advantages in terms of efficiency, selectivity, and the use of milder oxidants. Metal-based and organocatalytic systems have been developed.

Methyltrioxorhenium (MTO) is a highly effective catalyst for N-oxidation using hydrogen peroxide, as mentioned above. arkat-usa.org Manganese porphyrin complexes have also been employed as catalysts with H₂O₂. More recently, biomolecule-inspired catalytic cycles using aspartic acid-containing peptides have been developed for the enantioselective N-oxidation of substituted pyridines. nih.govacs.orgchemrxiv.orgacs.orgnih.gov This approach allows for the desymmetrization of bis(pyridine) substrates, providing access to chiral pyridine N-oxides. nih.govacs.orgchemrxiv.orgacs.orgnih.gov

Targeted Synthesis of Pyridine-N-oxide Evatanepag (B1671788) and its Structural Analogues

While a specific synthetic protocol for Pyridine-N-oxide evatanepag is not publicly documented, its synthesis would require careful consideration of regioselectivity and potential stereoselectivity, given its complex structure featuring a sulfonamide and multiple substituted aromatic rings. The following sections discuss synthetic strategies applicable to such a target.

Regioselective Functionalization Approaches

The presence of various functional groups on the pyridine ring of evatanepag would influence the N-oxidation reaction. Electron-donating groups on the pyridine ring generally facilitate N-oxidation, while electron-withdrawing groups can hinder it. The position of these substituents also directs the reactivity of the resulting N-oxide.

In a molecule like evatanepag, which contains a sulfonamide group attached to the pyridine ring, the electronic nature of this substituent would play a role. A fast and regioselective sulfonylation of pyridine/quinoline N-oxides induced by iodine has been demonstrated, suggesting that the N-oxide functionality can be compatible with sulfonamide-related chemistry. rsc.org Furthermore, methods for the regioselective synthesis of functionalized pyridines often involve the activation of pyridine N-oxides. For instance, treatment of a pyridine N-oxide with an acyl chloride in the presence of a cyclic ether leads to a substituted pyridine as a single regioisomer.

Stereoselective Synthesis of Pyridine N-oxide Containing Molecules

Although evatanepag itself is not chiral, the introduction of an N-oxide group can create a chiral center if the substitution pattern allows, or it can be a key step in the synthesis of chiral molecules containing a pyridine N-oxide moiety. Chiral pyridine N-oxides are valuable as organocatalysts and as intermediates in asymmetric synthesis. scripps.edu

The development of catalytic, enantioselective N-oxidation of pyridines is a significant advancement in this area. nih.govacs.orgchemrxiv.orgacs.orgnih.gov As previously mentioned, aspartic acid-containing peptides have been used as catalysts to achieve high levels of asymmetric induction in the N-oxidation of pyridines bearing a remote pro-stereogenic center. nih.govacs.orgchemrxiv.orgacs.orgnih.gov This methodology has been successfully applied to drug-like scaffolds, demonstrating its potential for the synthesis of complex, optically enriched pyridine N-oxides. chemrxiv.orgacs.orgnih.gov Chiral oxazoline-substituted pyridine N-oxides have also been synthesized and utilized as catalysts in asymmetric reactions. mdpi.com These approaches could be adapted for the stereoselective synthesis of analogues of this compound if a chiral element were incorporated into the molecular design.

Advanced Synthetic Techniques in Pyridine N-oxide Chemistry

The synthesis of pyridine N-oxides, a critical structural motif in medicinal chemistry and materials science, has evolved significantly with the advent of advanced manufacturing technologies. While traditional batch methods for N-oxidation using reagents like peroxy acids or hydrogen peroxide in acetic acid are well-established, they often present challenges related to safety, scalability, and environmental impact. bme.hugoogle.com Modern techniques, particularly those utilizing microreactors and continuous flow chemistry, offer powerful solutions to overcome these limitations, enabling safer, more efficient, and greener synthetic processes. organic-chemistry.orgorganic-chemistry.org These technologies provide superior control over reaction parameters, leading to higher yields and purity for a wide range of pyridine N-oxide derivatives. peeref.comthieme-connect.com

Microreactor Technology for N-Oxidation Processes

Microreactor technology has emerged as a transformative approach for chemical synthesis, offering distinct advantages for potentially hazardous reactions like N-oxidations. bme.hu The high surface-to-volume ratio in microreactors facilitates outstanding heat exchange and precise temperature control, mitigating the risks of thermal runaways associated with exothermic oxidation processes. bme.hu This enhanced control allows for the safe handling of potent oxidizing agents and the execution of reactions under conditions that would be untenable in conventional batch reactors.

Research has demonstrated the successful N-oxidation of various pyridine derivatives, quinoline, and isoquinoline (B145761) in glass microreactors. bme.hu One environmentally friendly method employs aqueous hydrogen peroxide (H₂O₂) in acetic acid, which shows significant improvement in a continuous microreactor setup compared to classical batch processes. bme.hu For instance, the optimization of reaction conditions, such as residence time and temperature, can be rapidly achieved. Studies found that for certain pyridine derivatives, a residence time of 3 minutes at 50°C yielded the best results. bme.hu

A notable advancement involves the use of a packed-bed microreactor containing titanium silicalite (TS-1) as a catalyst with H₂O₂ as the oxidant. organic-chemistry.orgpeeref.comresearchgate.net This system allows for the formation of various pyridine N-oxides in excellent yields, often up to 99%. peeref.comthieme-connect.com The precise control over reaction parameters and improved safety profile make this an attractive alternative to traditional methods. organic-chemistry.org The robustness of this system is highlighted by its ability to operate continuously for extended periods, in one case over 800 hours, while maintaining high catalytic activity. organic-chemistry.orgorganic-chemistry.org This stability is crucial for potential large-scale industrial applications.

The table below summarizes the performance of a microreactor system for the N-oxidation of various pyridine substrates.

| Pyridine Derivative | Oxidizing System | Residence Time | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine | H₂O₂ / Acetic Acid | 3 min | 50°C | Not specified | bme.hu |

| Various Pyridines | TS-1 / H₂O₂ in Methanol | Short | Not specified | Up to 99% | organic-chemistry.orgpeeref.comthieme-connect.com |

| Pyridine with Electron-Donating Groups | TS-1 / H₂O₂ in Methanol | Not specified | Not specified | High | organic-chemistry.org |

| Pyridine with Electron-Withdrawing Groups | TS-1 / H₂O₂ in Methanol | Not specified | Not specified | High | organic-chemistry.org |

Flow Chemistry Applications in Pyridine N-oxide Synthesis

Flow chemistry represents a natural extension of microreactor technology, focusing on the continuous production of chemicals on a larger scale. This methodology is particularly advantageous for synthesizing pyridine N-oxides, offering a safer, greener, and more efficient process compared to batch reactors. organic-chemistry.orgorganic-chemistry.org By continuously pumping reagents through a reactor, flow systems minimize the volume of hazardous materials at any given moment, significantly enhancing operational safety. bme.hu

The application of flow chemistry to pyridine N-oxidation has been successfully demonstrated using a packed-bed microreactor with a TS-1/H₂O₂ catalytic system. organic-chemistry.org This approach is compatible with a broad range of pyridine derivatives, including those with both electron-donating and electron-withdrawing substituents, showcasing its wide applicability. organic-chemistry.org The process not only achieves very high yields but also boasts significantly shorter reaction times compared to conventional batch methods. organic-chemistry.org The efficiency and stability of the catalyst over hundreds of hours of continuous operation underscore the potential of this technology for industrial-scale production of pyridine N-oxides. researchgate.net

The integration of flow chemistry with other enabling technologies, such as supported catalysts and automated purification systems, can lead to fully streamlined and highly efficient manufacturing processes for active pharmaceutical ingredients and other fine chemicals. acs.org The ability to scale up production by extending operational time or by "numbering-up" (running multiple reactors in parallel) makes flow chemistry a flexible and cost-effective strategy for producing compounds analogous to this compound.

The following table presents findings from a continuous flow process for the N-oxidation of pyridine derivatives.

| Substrate | Catalytic System | Key Advantage | Continuous Operation Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine Derivatives | TS-1 / H₂O₂ in Methanol | Safer, Greener, High Efficiency | > 800 hours | Up to 99% | organic-chemistry.orgpeeref.comresearchgate.net |

| 2-Hydroxypyridine | Not specified | Safe, Kilogram-Scale Synthesis | Not specified | Not specified | thieme-connect.com |

Mechanistic Organic Chemistry of Pyridine N Oxide Evatanepag and the Pyridine N Oxide Moiety

Electron Transfer and Radical Chemistry of Pyridine (B92270) N-oxides

The N-oxide functional group significantly alters the electronic properties of the pyridine ring, making it susceptible to single-electron transfer (SET) processes and a rich source of radical intermediates. nih.gov This reactivity is central to many of its modern synthetic applications.

Generation and Reactivity of Pyridine N-oxy Radicals

Pyridine N-oxy radicals are key reactive intermediates generated from pyridine N-oxides. These oxygen-centered radicals can be formed through single-electron oxidation of the N-oxide. scripps.edu This oxidation can be achieved using various methods, including electrochemical means or, more commonly, through photoredox catalysis. scripps.edu Under visible light irradiation, a suitable photocatalyst can oxidize the pyridine N-oxide to its corresponding N-oxy radical cation. scripps.edu

Once generated, these N-oxy radicals are highly reactive and electrophilic. Their primary mode of action is as potent hydrogen atom transfer (HAT) agents. They are capable of abstracting hydrogen atoms from strong, unactivated C(sp³)–H bonds, a challenging transformation in organic synthesis. This ability to generate carbon-centered radicals from simple alkanes, ethers, and amides underpins their use in C-H functionalization reactions. scripps.edu The reactivity and selectivity of the HAT process can be fine-tuned by modifying the substituents on the pyridine N-oxide ring. scripps.edu

Single-Electron Transfer Mechanisms in Pyridine N-oxide Transformations

Single-electron transfer is the initiating step in many transformations involving pyridine N-oxides. In photoredox catalysis, the process typically begins with the excitation of a photocatalyst by visible light. The excited-state photocatalyst then engages in a single-electron transfer with the pyridine N-oxide.

A common mechanistic cycle involves the oxidation of the pyridine N-oxide to the N-oxy radical. This radical then performs a hydrogen atom abstraction from a substrate to form an alkyl radical. This newly formed alkyl radical can then engage in various synthetic transformations, such as addition to electron-deficient olefins in Minisci-type reactions. scripps.edu A subsequent reduction step, often involving the reduced form of the photocatalyst, completes the catalytic cycle and yields the final product. scripps.edu

Recent research has also highlighted that pyridine N-oxides can participate in SET processes to generate other radical species. For instance, photocatalytic SET from an alkyne/pyridine N-oxide system can generate a β-oxypyridinium vinyl radical, which can undergo further cascade reactions. researchgate.net

C-H Functionalization Reactions Mediated by Pyridine N-oxides

The ability of pyridine N-oxides to facilitate the activation of otherwise inert C-H bonds is one of their most powerful synthetic applications. This can occur through both remote and direct functionalization pathways.

Remote Oxidation and Rearrangement Processes

Pyridine N-oxides with an alkyl group at the 2-position can undergo remote functionalization through a process known as the Boekelheide rearrangement. arkat-usa.org This reaction typically occurs upon treatment with an acid anhydride (B1165640), such as acetic anhydride. The mechanism involves several key steps:

Acylation: The N-oxide oxygen atom acts as a nucleophile, attacking the anhydride to form an O-acylated intermediate.

Deprotonation: A base removes a proton from the α-carbon of the alkyl side chain, forming a neutral diene-like intermediate.

Rearrangement: This intermediate then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. This concerted, pericyclic reaction proceeds through a six-membered transition state, resulting in the transfer of the acyl group from the N-oxide oxygen to the side-chain carbon.

Tautomerization: The initial product tautomerizes to yield the final, stable ester product.

This rearrangement allows for the specific functionalization of the side chain, a position remote from the initial site of reaction at the N-oxide oxygen. arkat-usa.org

Direct C-H Activation Strategies

Pyridine N-oxides are excellent substrates for the direct functionalization of the C-H bonds of the aromatic ring, particularly at the C2 position. This is often achieved using transition metal catalysis, most notably with palladium.

In these reactions, the N-oxide's oxygen atom acts as a directing group, coordinating to the metal center and positioning it for C-H activation at the adjacent C2-H bond. This directed C-H activation, or cyclometalation, forms a stable palladacycle intermediate. This intermediate can then undergo further reactions, such as cross-coupling with various partners like aryl halides, arylboronic acids, or aryltrifluoroborates, to form 2-arylpyridines after a final deoxygenation step.

These direct C-H arylation methods are highly efficient and regioselective, avoiding the need to pre-functionalize the pyridine ring, which is often required in traditional cross-coupling reactions.

Nucleophilic and Electrophilic Reactivity of Pyridine N-oxides

The N-oxide moiety fundamentally alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack compared to pyridine itself. wikipedia.org

The oxygen atom, being electron-rich, can donate electron density into the aromatic system through resonance. This increases the electron density at the C2, C4, and C6 positions, activating them towards electrophilic aromatic substitution. For example, the nitration of pyridine N-oxide occurs readily at the 4-position, a reaction that is very difficult to achieve with pyridine itself. The N-oxide group can be subsequently removed by deoxygenation, providing a powerful synthetic route to substituted pyridines.

Conversely, the positively charged nitrogen atom withdraws electron density from the ring, making the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. Furthermore, the oxygen atom can be activated by reaction with an electrophile (like POCl₃ or an acid anhydride). This converts the oxygen into a good leaving group, greatly facilitating nucleophilic aromatic substitution at the C2 and C4 positions. scripps.edu This dual reactivity allows pyridine N-oxides to serve as versatile intermediates in the synthesis of a wide array of substituted pyridine derivatives. researchgate.net

Molecular and Biochemical Interactions of Pyridine N Oxide Evatanepag and N Oxide Functionalities

Prostanoid Receptor Agonism Associated with Evatanepag (B1671788) Derivatives

Evatanepag, a pyridine-N-oxide derivative, is recognized for its potent and selective agonism of the prostanoid EP2 receptor, a subtype of the prostaglandin (B15479496) E2 (PGE2) receptor. This targeted activity has been a focal point of research, aiming to harness the therapeutic potential of EP2 receptor activation while minimizing off-target effects associated with less selective prostanoid receptor agonists.

Investigation of Molecular Interactions with Prostanoid EP2 Receptor

Evatanepag (also known as CP-533536) is a non-prostanoid agonist, meaning its chemical structure is not derived from the classic prostanoid scaffold of PGE2. nih.gov Its interaction with the EP2 receptor is highly specific, leading to the activation of downstream signaling pathways. The binding of evatanepag to the EP2 receptor, a G-protein coupled receptor (GPCR), initiates a conformational change that facilitates the coupling of the receptor to the stimulatory G protein (Gs). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govmedchemexpress.com This rise in cAMP is a hallmark of EP2 receptor activation and is a key mechanism through which evatanepag exerts its biological effects. medchemexpress.com

While specific crystallographic or cryo-electron microscopy (cryo-EM) studies detailing the precise binding pose of evatanepag within the EP2 receptor are not extensively published, insights can be drawn from the known structure of the EP2 receptor and the structure-activity relationships of its agonists. The binding pocket of the EP2 receptor is located within the transmembrane helical bundle, and it is anticipated that evatanepag engages with key amino acid residues within this pocket through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The pyridine-N-oxide moiety, with its polar N-O bond, likely plays a crucial role in forming specific hydrogen bonds that contribute to both the affinity and selectivity of the compound for the EP2 receptor over other prostanoid receptor subtypes. nih.gov

Ligand-Receptor Binding Studies (in vitro)

In vitro studies have been instrumental in quantifying the affinity and potency of evatanepag and its derivatives at the prostanoid EP2 receptor. Radioligand binding assays and functional assays measuring cAMP production are standard methods used to characterize these interactions.

Evatanepag has demonstrated high potency as an EP2 receptor agonist, with reported EC50 values in the nanomolar range. For instance, it has been shown to induce local bone formation with an EC50 of 0.3 nM. invivochem.com In HEK-293 cells engineered to express the human EP2 receptor, evatanepag treatment leads to a significant increase in intracellular cAMP, with a reported IC50 of 50 nM in this cellular context. medchemexpress.com

The selectivity of evatanepag for the EP2 receptor is a key characteristic. It has been shown to be approximately 64-fold more selective for the EP2 receptor compared to the EP4 receptor, another PGE2 receptor subtype that also couples to Gs and stimulates cAMP production. nih.gov This selectivity is crucial for minimizing potential side effects that could arise from the activation of other prostanoid receptors.

Below is an interactive data table summarizing the in vitro binding and functional data for evatanepag.

| Compound | Receptor Target | Assay Type | Value | Unit | Reference |

| Evatanepag (CP-533536) | Prostanoid EP2 | Functional (Bone Formation) | 0.3 | nM (EC50) | invivochem.com |

| Evatanepag (CP-533536) | Prostanoid EP2 | Functional (cAMP increase) | 50 | nM (IC50) | medchemexpress.com |

| Evatanepag (CP-533536) | Prostanoid EP4 | Selectivity vs. EP2 | ~64-fold less active | - | nih.gov |

Role of N-Oxide Functionality in Biotransformation Pathways

The pyridine-N-oxide moiety in evatanepag is not only important for its receptor interactions but also plays a significant role in its metabolic fate. The biotransformation of pyridine-N-oxides can proceed through two primary pathways: enzymatic reduction of the N-oxide and metabolic oxidation of the pyridine (B92270) ring.

Enzymatic Reduction of N-Oxides

The reduction of the N-oxide group to the corresponding pyridine is a common metabolic pathway for many xenobiotics containing this functionality. acs.orgnih.gov This biotransformation is often mediated by cytochrome P450 (CYP) enzymes, as well as other reductase enzymes present in the liver and other tissues. The enzymatic reduction can significantly alter the pharmacological profile of a drug, as the parent N-oxide and its reduced metabolite may have different receptor affinities, potencies, and pharmacokinetic properties.

Metabolic Oxidation Pathways Involving Pyridine N-oxide Moieties

In addition to reduction, the pyridine ring of pyridine-N-oxides can undergo metabolic oxidation. The presence of the N-oxide group can influence the regioselectivity of these oxidation reactions. nih.gov The N-oxide group is electron-withdrawing, which can deactivate the pyridine ring towards electrophilic attack. However, it can also direct metabolism to specific positions on the ring.

For many drugs containing a pyridine ring, metabolic oxidation is a key clearance mechanism. nih.gov This can involve hydroxylation at various positions on the pyridine ring, followed by further conjugation reactions such as glucuronidation or sulfation to facilitate excretion. The N-oxide functionality can influence the susceptibility of the pyridine ring to these oxidative pathways, potentially altering the metabolic profile of the compound compared to its non-N-oxidized counterpart. The metabolism of drugs containing pyridine-N-oxide is an active area of investigation in drug development, as it directly impacts the drug's efficacy and safety profile. acs.orgnih.gov

Pyridine N-oxides as Molecular Probes and Biosensors

The unique chemical and photophysical properties of the pyridine-N-oxide moiety have led to its exploration in the development of molecular probes and biosensors for various biological applications. rsc.orgnih.govresearchgate.net

The N-oxide group can significantly influence the electronic properties of a molecule. It possesses a large dipole moment and can participate in charge-transfer interactions, making it a useful component in the design of fluorescent probes. rsc.orgnih.govresearchgate.net By incorporating a pyridine-N-oxide into a fluorophore scaffold, researchers can modulate its absorption and emission properties. This has been successfully applied in the development of fluorescent probes for imaging specific cellular components and processes.

For example, recent studies have shown that styryl pyridine-N-oxide derivatives can act as fluorescent probes for imaging lipid droplets within cells. rsc.orgnih.govresearchgate.net The zwitterionic nature of the pyridine-N-oxide enhances water solubility and influences the subcellular localization of the probe. The diphenylaminostyryl pyridine-N-oxide (TNO), for instance, has been demonstrated to selectively accumulate in lipid droplets, allowing for their visualization through fluorescence microscopy. rsc.orgnih.govresearchgate.net This is in contrast to the corresponding cationic pyridinium (B92312) derivative, which localizes to the mitochondria. rsc.orgnih.govresearchgate.net

Furthermore, the N-oxide functionality can be exploited for the development of "turn-on" fluorescent biosensors. The cleavage of the N-O bond, which can be triggered by specific biological stimuli such as enzymatic activity or changes in the redox environment, can lead to a significant change in the fluorescence of the molecule. This principle has been utilized to design probes that can detect specific enzymes or reactive oxygen species in biological systems. rsc.org The development of pyridine-N-oxide-based probes for biological imaging is a rapidly advancing field with the potential to provide powerful tools for studying cellular biology and disease. rsc.org

Application in Hypoxic Cell Line Detection

The hypoxic (low oxygen) environment characteristic of solid tumors presents a unique target for diagnostic and therapeutic strategies. Pyridine-N-oxide scaffolds have been engineered into fluorescent probes for the selective detection of hypoxic cells. rsc.org Under hypoxic conditions, the activity of cellular reductase enzymes increases significantly compared to normoxic (normal oxygen) conditions. rsc.org

These reductases can selectively reduce the N-oxide group to its corresponding amine. rsc.org This bio-reductive cleavage of the N-O bond can trigger an intramolecular charge transfer (ICT) process, switching on the fluorescence of the molecule. rsc.orgnih.gov This mechanism allows for a clear distinction between normoxic and hypoxic cells. For instance, certain N-oxide probes have been used as biomarkers in V79 cell lines within solid tumors, exhibiting this "turn-on" fluorescence to identify hypoxic regions. rsc.org Probes have been developed that respond to oxygen concentrations as low as 8% within HeLa cells. rsc.org

Table 1: Research Findings on N-Oxide Probes for Hypoxia Detection

| Probe Scaffold | Cell Line | Detection Mechanism | Key Finding |

|---|---|---|---|

| Tetraphenylethylene with diethylamine (B46881) N-oxide | HeLa | Reductase-mediated N-O bond cleavage under hypoxia, leading to "turn-on" aggregation-induced emission (AIE). rsc.org | Capable of responding to oxygen concentrations as low as 8%. rsc.org |

Metal Ion Detection (e.g., Fe(II)) and Bioimaging Applications

The detection of specific metal ions in their distinct redox states is crucial for understanding biological processes and pathologies. Pyridine-N-oxide functionalities have been integrated into fluorescent probes for the highly selective, "turn-on" detection of ferrous iron (Fe(II)). rsc.orgnih.gov Iron is vital for processes like oxygen metabolism, and imbalances in its redox state can lead to oxidative stress. rsc.orgnih.gov

The detection strategy relies on the ability of Fe(II) to selectively reduce and deoxygenate the N-oxide group. rsc.orgnih.gov This chemical reaction serves as a molecular switch that is highly selective for Fe(II) over other metal ions and even over the ferric (Fe(III)) state. nih.gov The resulting amine product often possesses strong fluorescence that was quenched in the N-oxide form, allowing for rapid and sensitive detection at nanomolar concentrations, both in vitro and in vivo. rsc.orgnih.gov This methodology has been successfully applied to visualize fluctuations in the subcellular redox balance between Fe(II) and Fe(III) ions under varying oxygen concentrations using probes like SiRhoNox-1. nih.gov

Table 2: Research Findings on N-Oxide Probes for Fe(II) Detection

| Probe Name/Scaffold | Detection Principle | Application | Limit of Detection |

|---|---|---|---|

| SiRhoNox-1 | Fe(II)-assisted reductive deoxygenation of N-oxide leading to "turn-on" fluorescence. nih.gov | Visualizing Fe(II)/Fe(III) redox balance in hypoxic regions of 3D-cultured spheroids. nih.gov | Nanomolar concentrations. rsc.org |

Modulation of Cellular Processes by Pyridine N-oxide Scaffolds

Beyond their use in detection, pyridine N-oxide scaffolds are instrumental in modulating complex cellular processes. Their unique electronic and structural properties allow them to interact with biological targets, leading to the inhibition of critical pathways in microorganisms and altered metabolic states in cancer cells.

Inhibition of Quorum Sensing Mechanisms (e.g., LasR antagonism)

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including biofilm formation and virulence factor production. frontiersin.org Inhibiting this system is a promising anti-virulence strategy. The pyridine-N-oxide derivative 4-nitropyridine-N-oxide (4-NPO) has been identified as a quorum-sensing inhibitor in Pseudomonas aeruginosa. nih.gov

Research has shown that 4-NPO can decrease biofilm formation by interfering with the QS system. nih.gov Further studies have designed and synthesized libraries of derivatives to explore this activity, demonstrating that the 2-difluoromethylpyridine group can serve as a bioisosteric replacement for pyridine-N-oxide, sometimes resulting in enhanced inhibitory activity. rsc.org Compounds based on this scaffold have shown potent antagonism against the LasR receptor, a key transcriptional activator in the P. aeruginosa QS system. frontiersin.orgmdpi.com By competing with the native signaling molecule for binding to LasR, these inhibitors can disrupt the entire signaling cascade, leading to reduced production of virulence factors like pyocyanin (B1662382) and elastase. frontiersin.orgmdpi.com

Table 3: Research Findings on Pyridine-N-Oxide Derivatives as Quorum Sensing Inhibitors

| Compound | Target Organism | Mechanism | IC50 Value |

|---|---|---|---|

| 4-NPO | Pseudomonas aeruginosa | LasR antagonism; reduces bacterial adhesion through physicochemical effects. nih.govrsc.org | 33 ± 1.12 μM rsc.org |

| Compound 5 (2-difluoromethylpyridine derivative) | Pseudomonas aeruginosa | LasR antagonism. rsc.org | 19 ± 1.01 μM rsc.org |

Fatty Acid Biosynthesis Inhibition Studies (in vitro)

The overexpression of fatty acid synthase (FASN) and the resulting increase in de novo lipogenesis is a recognized metabolic hallmark of many cancer cells, making FASN a promising therapeutic target. nih.gov Structure-based drug discovery efforts have successfully identified pyridine derivatives as potential FASN inhibitors. nih.gov

In silico screening of chemical databases followed by in vitro validation has identified compounds with a pyridine core structure that exhibit significant FASN inhibitory activity. nih.gov These inhibitors have been shown to induce metabolic stress and apoptosis in various human cancer cell lines. nih.gov For example, one identified pyridine derivative, SFA 22637550, displayed potent antiproliferative effects, with the highest sensitivity observed in HepG2 hepatocellular carcinoma cells (IC50 = 28 µM). nih.gov While these studies focus on pyridine derivatives, the principles of targeting FASN highlight a key area where the chemical diversity of pyridine-based scaffolds, including N-oxides, can be explored for developing novel anticancer agents that target tumor cell metabolism. nih.govnih.gov

Table 4: Research Findings on Pyridine Derivatives in Fatty Acid Biosynthesis Inhibition

| Compound Class/Example | Target Enzyme | Target Cell Line | Key Finding |

|---|---|---|---|

| Pyridine derivatives (general) | Fatty Acid Synthase (FASN) - Ketoacyl synthase (KS) domain. nih.gov | Human cancer cells. nih.gov | A common ring structure enables characteristic binding interactions with the FASN-KS domain. nih.gov |

Applications of Pyridine N Oxide Evatanepag and Pyridine N Oxides in Chemical Research

Catalytic Applications of Pyridine (B92270) N-oxides

Pyridine N-oxides have emerged as a versatile class of compounds in catalysis due to their unique electronic properties. The N-O bond provides a highly nucleophilic oxygen atom, making them effective Lewis bases capable of activating a variety of substrates and catalysts. researchgate.netnih.gov

Chiral pyridine N-oxides are highly effective Lewis basic organocatalysts, capable of inducing high levels of stereocontrol in a range of chemical transformations. nih.gov Their utility stems from their ability to act as powerful electron-pair donors, which can activate organosilicon reagents or coordinate with metal complexes to create a chiral environment. researchgate.netnih.gov An increasing interest in chiral N-oxides is driven by their advantages over some metal-based catalysts, such as cost-effectiveness and stability in air. nih.gov

Key applications include:

Allylation, Propargylation, and Allenylation: Chiral pyridine N-oxides catalyze the enantioselective addition of allylic, propargylic, and allenic silanes to aldehydes. The high affinity of the N-oxide's oxygen for silicon is crucial for this methodology, leading to the formation of hypervalent silicate (B1173343) intermediates that facilitate the reaction. researchgate.netnih.gov

Dynamic Kinetic Resolution: Rationally designed chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been successfully used as nucleophilic organocatalysts in the acylative dynamic kinetic resolution of azoles and other heteroaromatics, yielding products with high enantiomeric excess. acs.org

Metal-Catalyzed Reactions: In addition to being organocatalysts themselves, chiral pyridine N-oxides serve as valuable ligands for transition metals in asymmetric reactions, such as Michael additions and nitroaldol (Henry) reactions. researchgate.netnih.gov The N-oxide coordinates to the metal center, creating a defined chiral pocket that directs the stereochemical outcome of the reaction.

| Catalyst Type | Reaction | Role of Pyridine N-oxide | Reference |

| Chiral Bipyridine N,N'-dioxides | Asymmetric Allylation | Organocatalyst, activates silicon reagent | nih.gov |

| Chiral 4-Aryl-pyridine-N-oxide | Acylative Dynamic Kinetic Resolution | Nucleophilic Organocatalyst | acs.org |

| Chiral Pyridine N-oxide-Metal Complex | Michael Addition, Nitroaldol Reaction | Chiral Ligand | nih.gov |

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, and pyridine N-oxides play a significant role in this field. They can be readily oxidized by a photoexcited catalyst to generate highly reactive pyridine N-oxy radicals. bohrium.comacs.org This strategy has enabled the development of novel organic transformations.

Key roles and applications include:

Generation of N-oxy Radicals: Through single-electron oxidation by a photocatalyst, pyridine N-oxides form N-oxy radicals. acs.org These radicals are versatile intermediates for initiating further reactions.

C-H Functionalization: Pyridine N-oxides can act as hydrogen atom transfer (HAT) reagents in photochemical, Minisci-type alkylations of electron-deficient heteroarenes, allowing for the activation of inert C-H bonds. semanticscholar.org

Carbohydroxylation and Aminohydroxylation of Olefins: A dual photoredox and pyridine N-oxide catalytic system has been developed for the anti-Markovnikov carbohydroxylation and aminohydroxylation of α-olefins. chemrxiv.org In this process, the photocatalytically generated N-oxy radical adds to the olefin, initiating a sequence that results in the formation of primary alcohols and β-amino alcohols. acs.orgchemrxiv.org

Redox Auxiliary and Radical Acceptor: In certain transformations, such as the ortho-alkylation of pyridine N-oxides with ynamides, the N-oxide serves as both a redox auxiliary and a radical acceptor to facilitate the single-electron oxidation of carbon-carbon triple bonds. researchgate.net

| Reaction Type | Role of Pyridine N-oxide | Photocatalyst Example | Reference |

| Anti-Markovnikov Carbohydroxylation | N-oxy radical precursor | 9-mesityl-10-methylacridinium | acs.orgchemrxiv.org |

| Minisci-type Alkylation | Hydrogen Atom Transfer (HAT) reagent | None (EDA complex formation) | semanticscholar.org |

| Ortho-alkylation with Ynamides | Redox auxiliary, radical acceptor | Not specified | researchgate.net |

Pyridine N-oxides as Ligands in Coordination Chemistry

Pyridine N-oxide is a versatile ligand in coordination chemistry, readily forming complexes with a wide array of transition metals. wikipedia.org Unlike pyridine, which coordinates through its nitrogen atom, pyridine N-oxide binds to metal centers exclusively through its oxygen atom. wikipedia.org

Pyridine N-oxides form stable coordination complexes with numerous transition metals, including manganese(II), iron(II), cobalt(II), and nickel(II). wikipedia.org A common structural motif is the octahedral homoleptic complex of the type [M(ONC₅H₅)₆]²⁺. wikipedia.org The M-O-N bond angle in these complexes is typically around 130°. wikipedia.org

Zinc pyrithione, a coordination complex of a sulfur-substituted pyridine-N-oxide, is a well-known example with practical applications due to its fungistatic and bacteriostatic properties. wikipedia.org The reactivity of the coordinated pyridine N-oxide can be significantly altered compared to the free ligand. For instance, coordination can activate the pyridine ring towards certain nucleophilic or electrophilic attacks.

| Metal Ion | Complex Formula Example | Geometry | Reference |

| Ni(II) | [Ni(ONC₅H₅)₆]²⁺ | Octahedral | wikipedia.org |

| Mn(II) | [Mn(ONC₅H₅)₆]²⁺ | Octahedral | wikipedia.org |

| Fe(II) | [Fe(ONC₅H₅)₆]²⁺ | Octahedral | wikipedia.org |

| Co(II) | [Co(ONC₅H₅)₆]²⁺ | Octahedral | wikipedia.org |

| Zn(II) | Zinc pyrithione | Varies | wikipedia.org |

The oxygen atom of the N-oxide group is a strong Lewis base, readily interacting with Lewis acids such as boron trifluoride (BF₃) or metal cations like Zn²⁺. researchgate.netnih.gov This coordination has profound effects on the electronic structure and reactivity of the pyridine N-oxide.

Research on complexes of 4-nitropyridine-N-oxide (NPO) and 4-nitroquinoline-N-oxide (NQO) with Lewis acids like ZnCl₂ demonstrates that coordination significantly enhances the π-acceptor properties of the N-oxide. nih.gov This occurs because the Lewis acid withdraws electron density from the aromatic ring system, which in turn:

Lowers the LUMO Energy: Coordination to a Lewis acid lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the N-oxide, making it a better electron acceptor. nih.gov

Increases Positive Electrostatic Potential: The electrostatic potential on the surface of the π-system becomes more positive, strengthening interactions with electron donors. nih.gov

Strengthens Donor-Acceptor Bonding: These electronic changes facilitate and strengthen the formation of π-stacked donor-acceptor complexes with π-electron donors like pyrene. This effect is crucial for applications in co-crystallization and materials science. nih.gov

Alters Reactivity: The formation of Lewis acid complexes can direct the regioselectivity of subsequent reactions. For example, α-deprotonation in the pyridine ring is favored in N-oxide BF₃ complexes when treated with an electrophile in the presence of a strong base. researchgate.net

| Lewis Acid | Effect on N-oxide | Consequence | Reference |

| ZnCl₂ | Lowers LUMO energy, increases positive electrostatic potential | Strengthens π-stacking with electron donors | nih.gov |

| BF₃ | Lowers LUMO energy, increases positive electrostatic potential | Strengthens π-stacking, alters reaction regioselectivity | researchgate.netnih.gov |

| H⁺ (Protonation) | Lowers LUMO energy, increases positive electrostatic potential | Strengthens π-stacking with electron donors | nih.gov |

Pyridine N-oxides in Materials Science

The unique properties of pyridine N-oxides have also been harnessed in the field of materials science. Their strong dipole moment and ability to participate in hydrogen bonding and π-stacking interactions make them valuable building blocks for functional materials. rsc.org

Applications in this area include:

Nonlinear Optical (NLO) Materials: Certain pyridine N-oxide derivatives have been investigated for their potential as polymeric NLO materials. acs.org

Polymers for Biomedical Applications: Polymeric N-oxides are gaining attention as hydrophilic polymers for drug conjugation and as materials for biomedical uses. They can exhibit "stealth" characteristics, similar to polyethylene (B3416737) glycol (PEG), which can improve biocompatibility and circulation times for conjugated drugs. acs.orgnih.gov

Mechanically Interlocked Molecules: The pyridine-N-oxide unit has been incorporated into the structure of rotaxanes, which are mechanically interlocked molecules. The N-O group can form crucial hydrogen bonds that help template the formation of these complex architectures. rsc.org

Semiconducting Polymers: The electron transport properties of polymeric N-oxides have been explored for use in constructing semiconducting polymers and as interlayer materials in organic solar cells. nih.gov

Development of N-oxide Based Fluorescent Materials

The unique electronic and structural features of pyridine N-oxides have made them valuable building blocks in the design and synthesis of novel fluorescent materials. The N-oxide functional group can act as a potent electron-donating or -accepting moiety, depending on the molecular context, which is a key principle in the design of fluorophores based on intramolecular charge transfer (ICT).

Key Research Findings:

Modulation of Photophysical Properties: The introduction of an N-oxide group into a fluorophore scaffold can lead to significant changes in its absorption and emission spectra. researchgate.netrsc.org For instance, it can induce a bathochromic (red) shift in the emission wavelength, allowing for the development of probes that operate in the longer wavelength regions of the spectrum, which is advantageous for biological imaging applications. The zwitterionic nature of pyridine N-oxides can also enhance water solubility, a crucial property for fluorescent probes used in aqueous biological environments. rsc.org

"Turn-On" Fluorescent Probes: A significant area of research has been the development of "turn-on" fluorescent probes based on pyridine N-oxides. rsc.org These probes are initially non-fluorescent or weakly fluorescent and exhibit a dramatic increase in fluorescence intensity upon interaction with a specific analyte or under certain environmental conditions, such as hypoxia. rsc.org This "off-on" switching mechanism is often achieved by designing molecules where the N-O bond is cleaved by a specific trigger, leading to the formation of a highly fluorescent species. rsc.org

Probes for Bioimaging: Researchers have successfully synthesized fluorescent styryl pyridine-N-oxide probes for imaging lipid droplets within cells. rsc.orgresearchgate.net These probes leverage the unique properties of the pyridine-N-oxide moiety, such as an increased dipole moment and improved water solubility, to achieve selective localization and imaging. rsc.orgresearchgate.net For example, a diphenylaminostyryl pyridine-N-oxide has demonstrated excellent performance in imaging lipid droplets, which are important organelles in cellular metabolism. rsc.org

Sensors for Ions and Small Molecules: The N-oxide group can act as a recognition site for various analytes. For instance, fluorescent probes incorporating pyridine N-oxide have been developed for the detection of metal ions and biologically important small molecules. The interaction of the analyte with the N-oxide can trigger a change in the fluorescence properties of the molecule, enabling its detection and quantification.

The table below summarizes the photophysical properties of some representative N-oxide based fluorescent probes.

| Probe Type | Target Analyte/Application | Key Features |

| Styryl Pyridine-N-Oxide | Lipid Droplets | Zwitterionic, enhanced water solubility, selective localization. rsc.orgresearchgate.net |

| N-oxide based "Turn-On" Probes | Hypoxia, Fe(II) | Low background fluorescence, high sensitivity and selectivity. rsc.org |

| Coumarin and Quinoline N-Oxides | H₂S, Formaldehyde | Fluorescence activation upon reaction with analyte. rsc.org |

Integration into Polymeric Structures

The incorporation of pyridine N-oxide moieties into polymeric structures has led to the development of materials with a range of interesting and useful properties. The polarity and hydrogen bonding capabilities of the N-oxide group can significantly influence the physical and chemical properties of the resulting polymers.

Key Research Findings:

"Stealth" Properties for Biomedical Applications: Polymeric N-oxides have been investigated for their "stealth" properties, which are highly desirable for biomedical applications. These polymers can exhibit excellent blood compatibility and are non-immunogenic. Once assembled, they become highly hydrated, creating an interface that resists the binding of proteins and other biomolecules. This property is analogous to that of other hydrophilic polymers like polyethylene glycol (PEG) and is crucial for applications such as drug delivery and surface coatings for medical devices.

Enhanced Material Properties: The introduction of pyridine N-oxide units can modify the thermal stability, solubility, and mechanical properties of polymers. The strong dipole moment of the N-O bond can lead to increased intermolecular interactions, affecting the polymer's morphology and bulk properties.

Functional Polymeric Materials: Pyridine N-oxide containing polymers can be designed to have specific functionalities. For example, they have been explored for their special electron transport properties, which could be useful in the development of semiconducting polymers and materials for organic solar cells. acs.org The N-oxide groups within the polymer can also serve as coordination sites for metal ions, leading to the formation of metallopolymers with interesting catalytic or magnetic properties.

Synthesis of Functional Pyridine Derivatives: While not a direct application of polymeric structures, it is worth noting that pyridine N-oxides are important intermediates in the synthesis of functionalized pyridines that can then be used as monomers for polymerization. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, allowing for the introduction of a wide range of functional groups that would be difficult to achieve with pyridine itself. youtube.com

The table below highlights some of the key properties and potential applications of polymers incorporating pyridine N-oxide units.

| Property | Consequence | Potential Application |

| High Polarity and Hydrogen Bonding | Increased hydrophilicity, altered solubility | Drug delivery, hydrogels, biocompatible coatings |

| "Stealth" Characteristics | Reduced protein adsorption, non-immunogenic | Long-circulating drug carriers, anti-fouling surfaces |

| Electron Transport Properties | Semiconducting behavior | Organic electronics, solar cells acs.org |

| Metal Coordination | Formation of metallopolymers | Catalysis, magnetic materials |

Future Research Directions for Pyridine N Oxide Evatanepag and Pyridine N Oxide Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of pyridine (B92270) N-oxides and their derivatives is a cornerstone of their utility. While traditional oxidation methods are well-established, future research will likely focus on developing greener, more efficient, and highly selective synthetic pathways.

Green Chemistry Approaches: A significant trend is the move towards more environmentally friendly synthetic methods. This includes the development of solvent- and halide-free reactions. rsc.org For instance, novel atom-economical syntheses of pyridine-2-yl substituted ureas from pyridine N-oxides have been developed that avoid hazardous reagents like phosgene. rsc.org Future work will likely expand on these principles, utilizing catalysts and reaction conditions that minimize waste and energy consumption. The use of reagents like sodium percarbonate and urea-hydrogen peroxide adducts represents a step in this direction. organic-chemistry.org

Continuous Flow Chemistry: The application of continuous flow microreactors for the N-oxidation of pyridine derivatives presents a safer and more efficient alternative to traditional batch reactors. organic-chemistry.orgresearchgate.net Systems using titanium silicalite (TS-1) as a catalyst with hydrogen peroxide have demonstrated high yields and stability over extended periods of operation, making this a promising avenue for large-scale, sustainable production. organic-chemistry.orgresearchgate.net

Photocatalysis: Modern photoredox catalysis offers a powerful tool for generating reactive pyridine N-oxy radicals from pyridine N-oxides through single-electron oxidation. nih.gov This enables novel C(sp³)–H functionalizations and cascade reactions. nih.gov Further exploration of direct photoexcitation of pyridine N-oxides could lead to new methods for generating carbon radicals, expanding the synthetic toolkit. nih.gov

Advanced Computational Modeling for Predictive Reactivity and Drug Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For pyridine N-oxides, advanced modeling techniques can provide deep insights into their behavior and guide the design of new molecules with desired properties.

Predictive Reactivity: Density Functional Theory (DFT) calculations are already being used to understand reaction mechanisms, such as in the acylative dynamic kinetic resolution of azoles catalyzed by chiral pyridine-N-oxides. acs.org Future research will likely leverage more sophisticated computational models and machine learning algorithms to predict the reactivity of novel pyridine N-oxide derivatives with greater accuracy. This will accelerate the discovery of new reactions and catalysts.

Drug Design and Coformer Selection: Pyridine N-oxides are valuable in pharmaceutical development, for instance, as coformers in the creation of drug cocrystals to improve properties like aqueous solubility. rsc.org Computational methods, including DFT studies and Hirshfeld surface analysis, can predict the formation and stability of hydrogen-bonded synthons between a drug and a pyridine N-oxide coformer. rsc.org This predictive capability will streamline the process of designing pharmaceutical solids with enhanced properties.

Exploration of Undiscovered Biochemical Pathways and Molecular Targets

The biological activities of pyridine N-oxides are of significant interest, particularly in medicinal chemistry. While some metabolic pathways are known, a vast landscape of biochemical interactions remains to be explored.

Metabolic Pathways: The N-oxidation of pyridine rings, such as in the metabolism of the tobacco-specific nitrosamine (B1359907) NNK, can be a detoxification pathway. researchgate.net Conversely, the metabolic fate of substituted pyridines can influence their toxicity. nih.gov Future research should focus on identifying the specific enzymes, such as cytochromes P450 and flavin-containing monooxygenases (FMOs), responsible for the N-oxidation and subsequent metabolism of various pyridine N-oxide-containing compounds. researchgate.net A deeper understanding of these pathways is crucial for designing safer drugs and understanding the biological impact of these molecules.

Novel Molecular Targets: Many drugs contain N-oxide functionalities, which can be critical for their biomedical applications by influencing properties like water solubility and membrane permeability. acs.org Future research should aim to identify new molecular targets for pyridine N-oxide derivatives. This could involve screening libraries of these compounds against a wide range of biological targets to uncover novel therapeutic applications.

Innovations in Pyridine N-oxide-Based Catalytic Systems

Pyridine N-oxides are not only synthetic targets but also versatile components of catalytic systems, acting as ligands, organocatalysts, and even reagents in catalytic cycles.

Nucleophilic Organocatalysis: Chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been rationally designed as efficient nucleophilic organocatalysts. acs.org A key finding is that the oxygen atom in pyridine-N-oxide is more nucleophilic than the nitrogen in the corresponding pyridine, leading to enhanced catalytic activity. acs.org Future work will likely focus on designing more diverse and accessible chiral pyridine N-oxides for a broader range of asymmetric transformations.

Hydrogen Atom Transfer (HAT) Reagents: Pyridine N-oxides have been recently identified as effective hydrogen atom transfer (HAT) reagents in the photochemical, Minisci-type alkylation of electron-deficient heteroarenes. rsc.org This discovery opens up new avenues for C-H functionalization without the need for a dedicated photocatalyst. rsc.org Further research will likely explore the full scope of this reactivity with various radical precursors and substrates.

Cooperative Catalysis: The cooperative use of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) with arylboronic acid has been shown to effectively catalyze dehydrative condensation reactions to form amides. researchgate.net Investigating other synergistic catalytic systems involving pyridine N-oxides could lead to the development of highly efficient and selective transformations.

Cross-Disciplinary Research Integrating Pyridine N-oxide Chemistry with Emerging Technologies

The future of pyridine N-oxide chemistry will also be shaped by its integration with other scientific and technological fields.

Supramolecular Chemistry and Materials Science: The ability of pyridine N-oxides to form strong hydrogen bonds makes them excellent building blocks for supramolecular structures like rotaxanes and catenanes. rsc.orgrsc.org These interlocked molecules have potential applications in molecular machines and sensors. Future research could explore the design of novel pyridine N-oxide-containing macrocycles for specific recognition of ions and molecules. rsc.org

Chemical Biology and Photopharmacology: Pyridazine N-oxides, a related class of compounds, have been developed as photoactivatable sources of atomic oxygen, which can induce DNA cleavage. nih.gov This highlights the potential for designing pyridine N-oxide-based compounds that can be activated by light for applications in photopharmacology and targeted therapy.

Advanced Materials: Polymeric N-oxides exhibit properties like excellent blood compatibility and non-immunogenicity, making them promising "stealth materials" for biomedical applications. acs.org Integrating pyridine N-oxide functionalities into polymers and other materials could lead to the development of new biomaterials with tailored properties.

Q & A

Q. What experimental approaches are used to determine the receptor selectivity of Pyridine-N-oxide evatanepag (CP-533536)?

Methodological Answer: Receptor selectivity is typically assessed using competitive binding assays with radiolabeled ligands (e.g., H-PGE2 for EP2 receptors) and functional assays (e.g., cAMP accumulation in EP2-transfected cells). Evatanepag's selectivity for the EP2 receptor over other prostaglandin receptors (EP1, EP3, EP4) is confirmed by its EC50 value of 0.3 nM for EP2 activation and >100-fold selectivity against other receptors in vitro . Dose-response curves and antagonist studies (e.g., using EP2-specific inhibitors like PF-04418948) further validate specificity.

Q. How is the purity and stability of this compound validated in preclinical studies?

Methodological Answer: Purity is verified via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS/MS). Stability studies under varying pH (4–9), temperatures (4°C–37°C), and light exposure are conducted over 72 hours. For example, degradation products are quantified using peak area normalization in chromatograms, ensuring ≥98% purity .

Q. What analytical techniques are employed to track this compound's distribution in biological systems?

Methodological Answer: Fluorescence spectroscopy and radioisotope labeling (e.g., C-evatanepag) are used to monitor tissue distribution. For instance, fluorescent derivatives of pyridine-N-oxide (e.g., carbazole-based probes) enable real-time tracking in rat fracture models via confocal microscopy . Metabolites are identified using high-resolution LC-MS/MS and H-NMR .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

Methodological Answer: Discrepancies often arise from bioavailability limitations (e.g., poor solubility) or species-specific receptor affinity . To address this:

Q. What strategies optimize this compound's formulation for localized delivery in bone regeneration studies?

Methodological Answer: Biodegradable polymer matrices (e.g., PLGA) or hydrogels (e.g., alginate) are used for sustained release. For example:

Q. How do researchers evaluate the ecological impact of Pyridine-N-oxide derivatives used in preclinical models?

Methodological Answer:

- Assess biodegradation using OECD 301D tests: Evatanepag's pyridine-N-oxide moiety shows low biodegradability (<20% in 28 days) .

- Measure soil mobility via column leaching experiments (log Koc = 1.728, indicating high mobility) .

- Use Daphnia magna acute toxicity tests (EC50 > 100 mg/L) to estimate aquatic risk .

Data Analysis and Contradiction Resolution

Q. How should researchers address variability in evatanepag's osteogenic effects across different fracture models?

Methodological Answer:

- Apply mixed-effects modeling to account for covariates like animal age, fracture type (closed vs. open), and mechanical loading.

- Use micro-CT to quantify bone volume/total volume (BV/TV) and trabecular thickness.

- Conduct meta-analysis of published datasets (e.g., from Pfizer's rat studies) to identify dose-response trends .

Q. What statistical methods are recommended for analyzing evatanepag's dose-dependent effects on EP2 receptor signaling?

Methodological Answer:

- Fit data to four-parameter logistic curves (Hill equation) to calculate EC50/IC50 values.

- Use ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., 0.1–100 nM doses).

- Report variability as 95% confidence intervals rather than standard error .

Technical Validation

Q. How is the specificity of EP2 receptor activation by evatanepag confirmed in complex biological matrices?

Methodological Answer:

Q. What methods ensure reproducibility in evatanepag's synthesis and characterization?

Methodological Answer:

- Follow USP-NF guidelines for chemical synthesis, including residual solvent analysis (e.g., ≤0.5% DMSO via GC-MS).

- Characterize intermediates via C-NMR and FTIR (e.g., pyridine-N-oxide C–O stretch at 1,250 cm) .

- Publish detailed synthetic protocols with step-by-step reaction conditions (e.g., sulfonylation at 0°C for 2 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.